4-(2-Fluorophenoxymethyl)phenylacetic acid
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Overview
Description
4-(2-Fluorophenoxymethyl)phenylacetic acid is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a phenylacetic acid moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxymethyl)phenylacetic acid typically involves the reaction of 2-fluorophenol with benzyl bromide to form 2-fluorophenyl benzyl ether. This intermediate is then subjected to a Friedel-Crafts acylation reaction using chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenoxymethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
4-(2-Fluorophenoxymethyl)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenoxymethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
4-(2-Fluorophenoxymethyl)phenylacetic acid can be compared with other similar compounds, such as:
4-(4-Fluorophenoxy)phenylacetic acid: Similar structure but with the fluorine atom in a different position.
Phenylacetic acid: Lacks the fluorine and phenoxy groups, making it less specific in its biological activity.
2-Fluorophenylacetic acid: Contains the fluorine atom directly attached to the phenyl ring, resulting in different reactivity and properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H13FO3 |
---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-[4-[(2-fluorophenoxy)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H13FO3/c16-13-3-1-2-4-14(13)19-10-12-7-5-11(6-8-12)9-15(17)18/h1-8H,9-10H2,(H,17,18) |
InChI Key |
CIXXMMFJERWHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)CC(=O)O)F |
Origin of Product |
United States |
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